![molecular formula C15H29N3O4S B5554291 N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

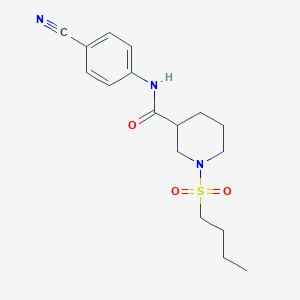

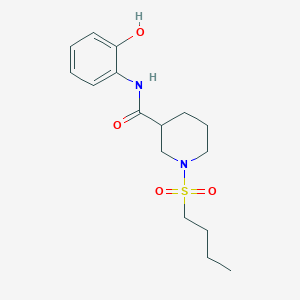

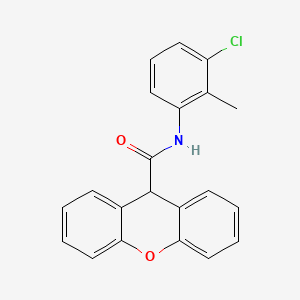

The chemical compound of interest belongs to a class of molecules that typically exhibit significant biological activity, often explored for pharmaceutical applications. Research in this area focuses on synthesizing novel compounds and investigating their potential as therapeutic agents by studying their molecular structure, synthesis pathways, and physicochemical properties.

Synthesis Analysis

Synthesis of similar compounds involves intricate chemical reactions, often employing strategies like the replacement of functional groups to enhance biological activity and reduce toxicity. For instance, Wang et al. (2015) explored modifying a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety, aiming to retain antiproliferative activity while reducing toxicity (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure significantly impacts the biological activity and pharmacokinetic properties of chemical compounds. Studies often use techniques like X-ray diffraction and NMR spectroscopy for structural elucidation. For example, Yang et al. (2008) detailed the molecular structure of a related compound, providing insights into its stereochemistry and conformational preferences (Yang et al., 2008).

Chemical Reactions and Properties

Chemical reactions, including the synthesis pathways of such compounds, often involve steps like cyclization, substitution, and amidification, which are crucial for introducing or modifying functional groups to achieve desired properties. The study by Galeazzi et al. (1996) on the cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) exemplifies the synthetic routes to achieve specific molecular frameworks (Galeazzi et al., 1996).

Aplicaciones Científicas De Investigación

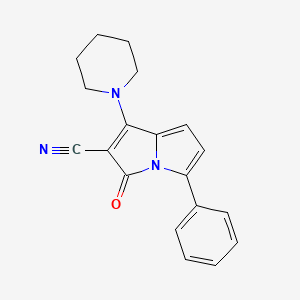

Synthesis and Molecular Docking

The compound has been involved in the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, demonstrating inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These findings highlight its role in developing inhibitors with significant biological activities. Molecular docking studies further elucidate the mode of binding of the compounds, suggesting a structured approach to drug design (Virk et al., 2018).

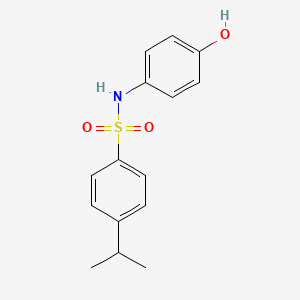

Chemical Properties and Structure

Research into the compound's chemical properties and structure reveals its involvement in the creation of complex molecules. One study detailed the synthesis of a related compound, emphasizing the conformational aspects and providing insights into the structural dynamics of such molecules (Li-min Yang et al., 2008). This research is crucial for understanding the compound's reactivity and potential for further chemical modifications.

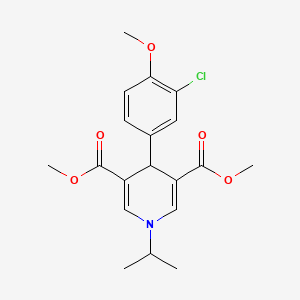

Pharmaceutical Applications

The compound's structural motif has been explored for its potential in pharmaceutical applications. For instance, it has been modified to develop potent PI3K inhibitors with reduced toxicity, showcasing its versatility in medicinal chemistry. These modifications aim to enhance anticancer effects while minimizing adverse effects, indicating the compound's role in the synthesis of safer, more effective therapeutics (Xiao-meng Wang et al., 2015).

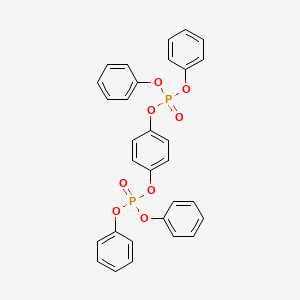

Biochemical Research

In biochemical research, the compound has been used to synthesize derivatives with antibacterial potentials, demonstrating moderate inhibitory activities against various bacterial strains. This suggests its utility in developing new antibacterial agents and contributing to the fight against resistant bacterial infections (Kashif Iqbal et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S/c1-11(2)14-9-18(10-15(14)16-12(3)19)23(20,21)17-7-5-13(22-4)6-8-17/h11,13-15H,5-10H2,1-4H3,(H,16,19)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPVVQBZSNRCQF-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)C)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)